1-(Methylamino)propan-2-one

Description

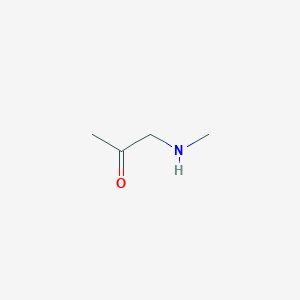

Structure

3D Structure

Properties

IUPAC Name |

1-(methylamino)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)3-5-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCPWMREXAOVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483341 | |

| Record name | 1-(Methylamino)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97564-73-3 | |

| Record name | 1-(Methylamino)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for 1-(Methylamino)propan-2-one

Mannich Reaction Approaches

The Mannich reaction is a prominent and highly scalable method for synthesizing β-amino ketones like this compound. This one-pot, three-component condensation reaction involves an active hydrogen-containing compound (acetone), an aldehyde (formaldehyde), and a primary or secondary amine (methylamine). nih.gov The reaction is typically carried out under acidic conditions.

A common procedure involves reacting acetone (B3395972) with formaldehyde (B43269) and methylamine (B109427) hydrochloride in a solvent such as ethanol (B145695) at elevated temperatures (60–70°C) for several hours. The resulting product is usually isolated as its hydrochloride salt. One of the key advantages of the Mannich reaction is its potential for high yields and scalability, making it suitable for industrial production.

In some variations, a dimethylamino ketone intermediate is first formed by reacting acetylthiophene with formaldehyde and dimethylamine. This intermediate is then treated with an excess of methylamine to yield the desired monomethylamino derivative through a retro-Michael/Michael reaction sequence. google.com

Reductive Amination Strategies

Reductive amination provides an alternative route to this compound. This two-step process begins with the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of a suitable ketone precursor with methylamine, followed by reduction.

While reductive amination is a versatile method for amine synthesis, its application for producing this compound is considered less developed compared to other pathways. However, it remains a viable option, particularly in laboratory-scale synthesis where avoiding certain hazardous intermediates is a priority. A patent describes the synthesis of a related compound, 1-(3',4'-methylenedioxyphenyl)-2-(methylamino)propane (MDMA), via reductive amination of the corresponding ketone, 1-(3',4'methylenedioxyphenyl)-propan-2-one (MDP2P). wipo.intgoogle.com This indicates the general applicability of the strategy to similar structures.

Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical for selectively reducing the imine in the presence of other functional groups. masterorganicchemistry.com

Halohydrin Amination Pathways

The amination of halohydrins presents another synthetic route. This pathway typically involves the reaction of an α-haloketone with methylamine. For instance, the synthesis could start from a halogenated derivative of propan-2-one, which is then subjected to amination with methylamine.

A related process involves the reaction of thiophene (B33073) with 3-chloropropionyl chloride, followed by a subsequent reaction with methylamine to produce 3-methylamino-1-(2-thienyl)-1-propanone. google.com This highlights the use of a chloro-ketone intermediate that undergoes amination. This method can offer high yields, though it involves the use of halogenated intermediates which may require special handling.

Enantioselective Synthesis and Stereocontrol

The synthesis of specific enantiomers of this compound is crucial for applications where stereochemistry influences biological activity. Two primary strategies for achieving this are asymmetric hydrogenation using chiral catalysts and the resolution of racemic mixtures.

Chiral Catalyst Development for Asymmetric Hydrogenation

Asymmetric hydrogenation has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including β-amino alcohols derived from β-amino ketones. ajchem-b.com This involves the use of chiral metal catalysts, most commonly based on ruthenium (Ru), rhodium (Rh), and iridium (Ir), complexed with chiral ligands. ajchem-b.com

Recent research has demonstrated the high efficiency of chiral spiro iridium catalysts in the asymmetric hydrogenation of α-amino ketones to produce chiral 1,2-amino alcohols with excellent enantioselectivities (up to 99.9% ee). thieme-connect.comresearchgate.netsorbonne-universite.fr These catalysts have shown high turnover numbers, making them suitable for large-scale applications. thieme-connect.comsorbonne-universite.fr Bimetallic ruthenium complexes, such as RuPHOX-Ru, have also been successfully employed for the asymmetric hydrogenation of β-amino ketones, achieving quantitative conversions and high enantiomeric excesses. rsc.org

The development of modular chiral ruthenium complexes with a single labile coordination site has also been shown to be effective for the asymmetric reduction of aminoketones, yielding valuable enantioenriched chiral amino alcohols. rsc.org

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

The resolution of racemic mixtures is a classical and widely used method for obtaining pure enantiomers. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these diastereomeric salts can be separated by methods such as fractional crystallization. wikipedia.org

For amino compounds like this compound, chiral acids such as tartaric acid and mandelic acid derivatives are commonly used as resolving agents. nih.govgoogle.com For example, optically active dibenzoyltartaric acid has been successfully used to resolve racemic 2-(methylamino)-1-phenylpropan-1-ol. nih.gov Similarly, (S)-mandelic acid has been employed in the resolution of 3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol. acs.org

Interactive Data Table: Comparison of Synthetic Methodologies

| Synthetic Method | Key Features | Typical Reagents | Advantages |

| Mannich Reaction | One-pot, three-component condensation. nih.gov | Acetone, Formaldehyde, Methylamine HCl | High scalability and yield. |

| Reductive Amination | Two-step imine formation and reduction. masterorganicchemistry.com | Ketone precursor, Methylamine, NaBH₄/NaBH₃CN | Avoids certain hazardous intermediates. |

| Halohydrin Amination | Amination of an α-haloketone. | α-haloketone, Methylamine | Can provide high yields. |

Interactive Data Table: Enantioselective Synthesis Strategies

| Strategy | Description | Common Chiral Auxiliaries/Catalysts |

| Asymmetric Hydrogenation | Direct enantioselective reduction of a prochiral ketone. | Chiral Iridium, Ruthenium, and Rhodium complexes. ajchem-b.com |

| Diastereomeric Salt Formation | Separation of enantiomers via crystallization of diastereomeric salts. wikipedia.org | Tartaric acid derivatives, Mandelic acid derivatives. nih.govgoogle.com |

Diastereoselective Synthesis Approaches

The synthesis of specific stereoisomers of α-amino ketones is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Diastereoselective synthesis aims to produce a single diastereomer from a mixture of possible stereoisomers, a critical step in the creation of enantiomerically pure compounds.

A primary strategy for achieving diastereoselectivity in the synthesis of molecules related to this compound involves the use of optically active starting materials. For instance, a concise and novel approach has been demonstrated for the synthesis of (1R,2R)-1-alkyl-1-phenyl-2-methylaminopropanes. researchgate.netarkat-usa.org This method begins with an asymmetric induction through the Grignard reaction of an optically active α-aminoketone. arkat-usa.org The reaction proceeds with high diastereoselectivity, leading to the formation of (1S,2R)-1-phenyl-1-alkyl-2-methylaminopropan-1-ols, which are then converted to the final product. arkat-usa.org The stereochemistry of the initial α-aminoketone dictates the configuration of the final product, highlighting the importance of starting with a stereochemically defined precursor. arkat-usa.org

Another significant approach is the asymmetric hydrogenation of α-amino ketones to produce chiral 1,2-amino alcohols, which can be precursors or have related structural motifs. sorbonne-universite.fr Chiral catalysts, including those based on rhodium, ruthenium, and iridium, are employed for this transformation. sorbonne-universite.frnih.gov For example, the asymmetric hydrogenation of 1-(benzylmethylamino)propan-2-one has been attempted using a chiral spiro iridium catalyst. sorbonne-universite.fr While this specific substrate yielded low enantioselectivity (4% ee), the methodology itself represents a valid pathway for generating chiral structures from α-amino ketone templates. sorbonne-universite.fr The success of such hydrogenations is highly dependent on the substrate and the specific chiral catalyst used. sorbonne-universite.fr

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters such as solvent, catalyst, temperature, and pressure is crucial for maximizing the yield and purity of this compound.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent can profoundly impact reaction outcomes by influencing reactant solubility, transition state stabilization, and catalyst activity. In syntheses analogous to that of this compound, various solvents have been shown to be effective.

For the nucleophilic substitution of halo ketones with amines, solvents such as tetrahydrofuran (B95107) (THF) or ethanol are commonly used. In the synthesis of β-aminoketones via the Mannich reaction, ethanol is a frequently employed solvent. Methanol has been identified as an optimal solvent in the green synthesis of α-aminophosphonates, a multicomponent reaction similar in principle to some α-amino ketone syntheses. organic-chemistry.org In other cases, such as the synthesis of cyclic carbonates from epoxides, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) have demonstrated high efficiency. nih.govacs.org The polarity and protic or aprotic nature of the solvent are key factors. For instance, hexafluoroisopropanol (HFIP) was found to be crucial for the success of an aza-Rubottom oxidation to form primary α-aminoketones. organic-chemistry.org

| Reaction Type | Effective Solvents | Reference |

|---|---|---|

| Nucleophilic Substitution | Tetrahydrofuran (THF), Ethanol | |

| Mannich Reaction | Ethanol, 1,4-Dioxane | mdpi.com |

| Kabachnik–Fields Reaction (for α-Aminophosphonates) | Methanol | organic-chemistry.org |

| Aza-Rubottom Oxidation | Hexafluoroisopropanol (HFIP) | organic-chemistry.org |

| CO₂ Fixation with Epoxides | Dimethyl Sulfoxide (DMSO) | nih.govacs.org |

Catalyst Selection and Loading in Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of α-amino ketones, avoiding the use of metals.

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids like 2,4,6-triisopropylphenyl-substituted phosphoric acid (TRIP), are highly effective for the enantioselective transfer hydrogenation of α-keto ketimines. organic-chemistry.orgacs.orgresearchgate.net These reactions can achieve excellent yields and high enantioselectivities (up to 98% ee). acs.org Optimization studies have shown that catalyst loading can be significantly reduced, in some cases to as low as 0.5–1 mol%, without compromising stereoselectivity, which is crucial for large-scale applications. organic-chemistry.orgnih.gov

Proline and its derivatives are another important class of organocatalysts for the direct asymmetric α-amination of ketones and aldehydes. nih.gov Furthermore, cinchona alkaloids such as β-isocupreidine have proven effective in the α-amination of substrates like α-substituted α-cyanoacetates. nih.gov The selection of the organocatalyst is highly specific to the substrate and the desired transformation. nih.gov

| Catalyst Type | Example Catalyst | Application | Typical Loading | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | TRIP | Asymmetric Reductive Amination | 1-10 mol% | organic-chemistry.orgresearchgate.net |

| Amino Acid | L-Proline | Asymmetric α-Amination of Ketones | Variable | nih.gov |

| Cinchona Alkaloid | β-Isocupreidine | α-Amination of α-Cyanoacetates | Variable | nih.gov |

| Thiazolium Salts | (in situ generated carbenes) | Addition of Acyl Silanes to Imines | Variable | colab.ws |

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental parameters that control reaction rates and, in some cases, selectivity. For the synthesis of this compound and related compounds, these conditions are carefully controlled.

The Mannich reaction, a common method for producing β-amino ketones, is often conducted at elevated temperatures, such as 60–70°C, to ensure a reasonable reaction rate. In contrast, nucleophilic substitution reactions to form similar structures may proceed at milder temperatures of 30–40°C. Temperature control is also critical for selectivity; for instance, in a catalytic asymmetric cycloaddition, lowering the temperature to -25°C was key to achieving a high enantiomeric ratio. nih.gov

Pressure is a significant factor in reactions that involve gaseous reagents. Asymmetric hydrogenation of α-amino ketones, for example, is typically performed under elevated hydrogen pressure, with pressures around 40 atm being reported to achieve high conversion and excellent enantioselectivity. sorbonne-universite.fr Similarly, reactions involving carbon dioxide, such as the synthesis of cyclic carbamates, have been optimized to run under pressures of around 5 bars. rsc.org

Green Chemistry Principles in Scalable Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable industrial processes. Key aspects include the use of recyclable catalysts, environmentally friendly solvents, and energy-efficient methods.

One notable green approach involves the use of quaternary ammonium (B1175870) salts as inexpensive and recyclable reaction media for the one-pot synthesis of α-aminophosphonates, a reaction that can be analogous to α-amino ketone synthesis. organic-chemistry.org This method proceeds at room temperature with high yields, and the reaction medium can be recycled multiple times without a loss of activity. organic-chemistry.org Solvent-free reaction conditions represent another important green strategy, which has been successfully applied to the synthesis of β-enaminones using a reusable catalyst. ajchem-a.com

Photocatalysis using visible light as a sustainable energy source offers a promising green alternative. A photocatalytic oxidative radical addition for the synthesis of α-keton thiol esters has been developed using an inexpensive organic photocatalyst, molecular oxygen as the green oxidant, and ethyl acetate (B1210297) as a green solvent, with water being the only byproduct. acs.org

Furthermore, the development of highly efficient catalytic systems is a cornerstone of green chemistry. Processes that achieve extremely high turnover numbers (TON), such as an asymmetric hydrogenation of an imine with a TON greater than 1,000,000, drastically reduce catalyst waste and improve process efficiency, setting a standard for sustainable chemical manufacturing. researchgate.net Microwave-assisted organic synthesis is another technique that aligns with green chemistry by significantly reducing reaction times and often improving yields. univpancasila.ac.id

Chemical Reactivity and Transformation Mechanisms

Oxidative Reactions of the Ketone Moiety

The α-aminoketone structure is susceptible to oxidation, leading to a variety of products depending on the reaction conditions and oxidizing agents employed. ucla.edu

Oxidation of 1-(Methylamino)propan-2-one can lead to the formation of other ketones or be cleaved to yield carboxylic acids. The presence of the amino group at the α-position influences the reactivity of the ketone. For instance, in the absence of an alcohol, the oxidation of an α-amino ketone can yield a hydroxylated product, an α-carbonyl N,N-acetal, and a benzoyl formamide (B127407) through various side reactions including dehydration and deamination. acs.org The aerobic oxidation of α-aminoketones is known to produce reactive species like H2O2 and α-oxoaldehydes. ucla.edu

The oxidation of α-aminoketones can proceed through several mechanistic pathways. Metal-catalyzed oxidation by molecular oxygen is a common route, generating reactive intermediates such as peroxides and radicals. ucla.edu A proposed mechanism for the aerobic oxidation of α-aminoketones involves enolization followed by oxidation by dioxygen, forming an enoyl radical and a superoxide (B77818) radical anion, which can propagate a free radical chain reaction. ucla.edu

Another pathway involves an iodine-catalyzed oxidation. This can proceed via a radical mechanism where the α-amino ketone is oxidized by I2 to a radical cation. acs.org Subsequent elimination of hydrogen iodide leads to an α-amino ketone radical intermediate. acs.orgrsc.org This radical can then be trapped by oxygen and an iodine radical to form an iodine peroxide intermediate. acs.org In some cases, an α-iodo intermediate is considered unlikely, with evidence pointing towards the formation of an α-radical followed by oxidation to an α-cation. rsc.org

Reductive Transformations of the Carbonyl Group

The carbonyl group of this compound is readily reduced to form alcohols or can be transformed into secondary amines under specific conditions. Common reducing agents for these transformations include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). smolecule.com

The reduction of the ketone in this compound can produce the corresponding amino alcohol, (2R)-1-(methylamino)propan-2-ol or its (S)-enantiomer. Achieving high stereoselectivity in this reduction is crucial for the synthesis of chiral molecules, such as the antidepressant duloxetine (B1670986), which utilizes a chiral amino alcohol intermediate. researchgate.net

Several methods are employed for the stereoselective reduction of α-aminoketones:

Catalytic Hydrogenation: The use of a suitable catalyst, such as palladium on carbon (Pd/C) under hydrogen gas, is a common method for the reduction of the ketone precursor. Palladium-catalyzed asymmetric hydrogenation of related α-acyloxy ketones has been shown to proceed with excellent enantioselectivities. researchgate.net

Chiral Reducing Agents: The use of chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands (e.g., Icb - isoborneol), can achieve enantioselective reduction, although the stability of such reagents can be a challenge. google.com

Enzymatic Reduction: Biocatalytic methods using enzymes like alcohol dehydrogenases (ADHs) or carbonyl reductases offer a highly selective route to chiral alcohols. researchgate.netresearchgate.netgoogle.comgoogle.com For example, ADHs from Thermoanaerobacter have been shown to stereospecifically reduce related chloroketones to the corresponding (S)-alcohol with high enantiomeric excess (ee). google.com Similarly, carbonyl reductases from Rhodosporidium toruloides have been used for the enantioselective synthesis of (S)-duloxetine precursors. researchgate.net

| Method | Reagent/Catalyst | Product | Selectivity | Reference(s) |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C), H₂ | (2R)-1-(methylamino)propan-2-ol | Varies | |

| Chiral Reducing Agent | LiAlH₄-Icb | Chiral Alcohol | High | google.com |

| Enzymatic Reduction | Alcohol Dehydrogenase (Thermoanaerobacter) | (S)-chloro-alcohol intermediate | 95% ee | google.com |

| Enzymatic Reduction | Carbonyl Reductase (R. toruloides) | (S)-amino alcohol intermediate | >99.0% ee | researchgate.net |

The transformation of this compound to a different secondary amine involves the complete reduction of the carbonyl group to a methylene (B1212753) (CH2) group. A primary method to achieve this is through reductive amination. masterorganicchemistry.com This process involves the reaction of the ketone with an amine to form an imine or enamine intermediate, which is then reduced. masterorganicchemistry.com For instance, the reductive amination of 2-butanone (B6335102) with methylamine (B109427) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) directly forms the corresponding amino alcohol. While direct reduction to a diamine is less commonly detailed for this specific substrate, the reductive amination pathway is a versatile method for synthesizing various substituted amines from ketones. masterorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Amino Group

The secondary amine group in this compound is nucleophilic and can participate in substitution reactions with various electrophiles. This allows for the further functionalization of the molecule at the nitrogen atom. Common reactions include alkylation and acylation. For example, the amino group can react with alkyl halides or acyl chlorides under basic conditions to form tertiary amines or amides, respectively. In the synthesis of duloxetine, a related amino alcohol is reacted with 1-fluoronaphthalene (B124137) in the presence of sodium hydride, where the amino group participates in a nucleophilic aromatic substitution reaction. google.com

Substitution at the Amino Nitrogen

The lone pair of electrons on the nitrogen atom of the methylamino group makes it a nucleophilic center, readily participating in reactions with various electrophiles. Key substitution reactions include alkylation and acylation.

N-Alkylation: The secondary amine can be alkylated by reacting with alkyl halides. This reaction can proceed to form tertiary amines and, subsequently, quaternary ammonium (B1175870) salts. mt.com For instance, the synthesis of this compound can sometimes lead to the formation of N,N-dimethylamino byproducts through over-alkylation, highlighting the reactivity of the nitrogen center.

N-Acylation: Reaction with acylating agents like acyl chlorides or anhydrides results in the formation of N-amides. This transformation is a common strategy for protecting the amino group or for synthesizing more complex amide structures.

These substitution reactions are fundamental to modifying the properties of the molecule, such as its polarity, basicity, and biological interactions.

Substitution of Other Functional Groups

Beyond substitutions at the nitrogen, this compound and its derivatives can undergo reactions where a functional group is replaced. The amino group itself can act as a leaving group in certain nucleophilic substitution reactions.

A relevant mechanistic pathway observed in structurally similar β-amino alcohols involves the initial conversion of the hydroxyl group into a better leaving group, such as a methanesulphonate. The neighboring amino group can then displace the leaving group via an intramolecular nucleophilic attack, forming a strained, three-membered aziridinium (B1262131) ion intermediate. This highly reactive intermediate is then susceptible to ring-opening by external nucleophiles. The regioselectivity of the nucleophilic attack on the aziridinium ion is influenced by both steric and electronic factors, as well as the strength of the nucleophile. Stronger nucleophiles may favor a sterically controlled opening, while weaker nucleophiles can lead to the more thermodynamically stable product.

Functionalization through Electrophilic and Nucleophilic Additions

The dual functionality of this compound provides sites for both electrophilic and nucleophilic attacks.

Nucleophilic Addition to the Carbonyl Group: The ketone's carbonyl carbon is electrophilic and is a prime target for nucleophiles. A significant reaction is its reduction to a secondary alcohol, 1-(methylamino)propan-2-ol (B99262), using reducing agents like sodium borohydride. evitachem.com This reduction is a key step in the synthesis of various pharmaceutical intermediates. The carbonyl group can also react with other nucleophiles, such as organometallic reagents, though steric hindrance from the adjacent methyl and methylamino groups can influence the feasibility and outcome of these additions. nih.gov

Reactions at the α-Carbon (Enolate Formation): Like other ketones, this compound can form an enol or enolate intermediate under acidic or basic conditions, respectively. masterorganicchemistry.com The α-carbon of the enolate is nucleophilic and can react with various electrophiles, such as alkyl halides or bromine. This allows for functionalization at the carbon adjacent to the carbonyl group, a fundamental transformation in carbonyl chemistry. masterorganicchemistry.com The reaction of an enol with Br₂ is a classic example, leading to an α-bromo ketone. masterorganicchemistry.com

Nucleophilic Addition of the Amino Group (Mannich-type Reactions): The nucleophilic secondary amine can participate in addition reactions. For example, β-aminoketones are classically synthesized via the Mannich reaction, which involves the aminoalkylation of a ketone. mt.com While this compound is the product of such a reaction, its amino group retains the nucleophilicity to engage in further reactions, such as additions to activated alkynes. acs.org

Reaction Kinetics and Thermodynamic Analyses

The kinetics and thermodynamics of reactions involving β-aminoketones are influenced by several factors, including solvent polarity, steric hindrance, and the electronic nature of substituents.

Reaction Kinetics: The rate of reactions involving β-aminoketones is highly dependent on the reaction conditions.

Solvent Effects: Studies on Mannich reactions to form β-aminoketones have shown that polar solvents can increase the reaction rate. researchgate.net

Steric Hindrance: The bulkiness of substituents near the reactive centers plays a crucial role. For secondary amines, bulky groups attached to the nitrogen can hinder its approach to an electrophile, thereby reducing the reaction rate. rsc.org Similarly, steric hindrance around the carbonyl group can affect the rate of nucleophilic addition. nih.gov In some cases, steric factors can completely control the stereochemical outcome of a reaction. rsc.org

Thermodynamic Analyses: Thermodynamic control versus kinetic control can dictate the final product distribution in reactions of β-aminoketones.

In the reaction of certain 2-aryl-2-bromo-cycloketones with primary amines, the process is thermodynamically controlled; higher temperatures favor a rearrangement product, while lower temperatures favor the direct nucleophilic substitution product. rsc.org

Thermodynamic studies of the reduction of α,β-unsaturated carbonyls show that the carbonyl group is generally the more thermodynamically favorable site for hydride reduction compared to the carbon-carbon double bond. nih.gov

Research on mixtures of ketones and amines indicates that the interactions between the carbonyl and amine groups are primarily dispersive. Proximity effects in amino-ketones can lead to stronger dispersive interactions compared to simple mixtures of separate amine and ketone molecules. researchgate.net

Below is a table summarizing the influence of different factors on the reactions of β-aminoketones.

| Factor | Influence on Reactivity | Example Reaction Type | Research Finding |

| Solvent Polarity | Increased polarity can accelerate reaction rates. | Mannich Reaction | A mixture of water/ethanol (B145695) was found to be the optimal solvent system, increasing the reaction rate. researchgate.net |

| Steric Hindrance | Bulky groups can decrease reaction rates and influence stereoselectivity. | Nucleophilic Addition | Increased steric hindrance at the hemiaminal carbon shifts the equilibrium toward the aminoketone. nih.gov |

| Temperature | Can determine whether a reaction is under thermodynamic or kinetic control. | Nucleophilic Substitution vs. Rearrangement | Higher temperatures favor Favorskii rearrangement, while lower temperatures favor nucleophilic substitution. rsc.org |

| Catalysis | Can significantly increase reaction rates. | Mannich Reaction | Heating at 80 °C with a silica-functionalized copper(0) nanoparticle catalyst improved the reaction rate. rsc.org |

| Electronic Effects | Electron-withdrawing or -donating groups can alter reaction rates. | Mannich Reaction | Electron-withdrawing groups on the aldehyde and electron-donating groups on the amine accelerate the reaction. researchgate.net |

Derivatives, Analogues, and Structural Modifications

Design and Synthesis of Structurally Related Analogues

The design and synthesis of analogues of 1-(methylamino)propan-2-one are primarily driven by the desire to create new molecules with specific chemical properties. Synthetic strategies are well-established, allowing for precise control over the final molecular architecture. researchgate.net

This compound is the aliphatic core of the broader class of compounds known as synthetic cathinones, which are β-keto analogues of amphetamines. nih.govservice.gov.ukresearchgate.net Natural cathinone (B1664624) is an alkaloid found in the Catha edulis (khat) plant, and its structure (2-amino-1-phenylpropan-1-one) has inspired the synthesis of a multitude of derivatives. nih.govservice.gov.uk These synthetic analogues are often referred to as "bk-amphetamines" to signify the presence of the β-keto group. nih.govservice.gov.uk

Structural modifications to the foundational cathinone backbone are diverse and include altering the N-alkyl group, substituting the aromatic ring, or changing the length of the alkyl chain. nih.gov This has led to the emergence of numerous derivatives. nih.govd-nb.info The synthesis of regioisomeric β-keto derivatives of 3,4-methylenedioxyamphetamines (MDAs), such as 2-methylamino-1-(3,4-methylenedioxyphenyl)butan-1-one (bk-MBDB), has been reported. researchgate.net A key synthetic step for related amphetamine-class compounds is reductive amination; for instance, the synthesis of MDMA involves the reductive amination of the intermediate 1-(3',4'-methylenedioxyphenyl)-propan-2-one (MDP2P). google.com

| Common Name | Chemical Name | Key Structural Feature | Reference |

|---|---|---|---|

| Methcathinone (B1676376) (Ephedrone) | 2-(Methylamino)-1-phenylpropan-1-one | Aromatic (phenyl) analogue | d-nb.info |

| Mephedrone (4-MMC) | 2-(Methylamino)-1-(4-methylphenyl)propan-1-one | Methyl group on phenyl ring | d-nb.info |

| Methylone | 2-(Methylamino)-1-(3,4-methylenedioxyphenyl)propan-1-one | Methylenedioxy group on phenyl ring | nih.gov |

| Pentedrone | 2-(Methylamino)-1-phenylpentan-1-one | Propyl side chain (pentanone backbone) | d-nb.info |

| bk-MBDB | 2-Methylamino-1-(3,4-methylenedioxyphenyl)butan-1-one | Ethyl side chain (butanone backbone) | researchgate.net |

A common strategy in the design of new chemical entities is the introduction of halogen atoms onto an aromatic ring, which can significantly alter a molecule's physicochemical properties. In the cathinone class, this has led to derivatives such as 4-fluoromethcathinone (flephedrone) and its positional isomer, 3-FMC. nih.govd-nb.info The synthesis of a range of chloro-cathinones has been systematically performed to generate analytical data to aid in their forensic identification. nih.gov Bromo-substituted analogues like 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) and chloro-analogues like 1-(4-chlorophenyl)-2-(methylamino)propan-1-one (clephedrone) have also been characterized. nih.govresearchgate.netresearchgate.net From an analytical perspective, halogen-substituted derivatives can exhibit unusual fragmentation patterns in mass spectrometry, sometimes forming stable radical cations. acs.org

Aryl modifications represent another avenue of structural exploration. This can be as simple as replacing the N-methyl group with an N-phenyl group to form 1-(phenylamino)propan-2-one (B13164860). evitachem.com More complex aryl modifications, such as those in N-aryl-3,3,3-trifluoro-2-hydroxy-2-methylpropanamides, have been investigated for potential therapeutic applications. acs.org

| Common Name | Chemical Name | Halogen Substituent | Reference |

|---|---|---|---|

| Flephedrone (4-FMC) | 1-(4-Fluorophenyl)-2-(methylamino)propan-1-one | Fluorine | nih.govd-nb.info |

| Clephedrone (4-CMC) | 1-(4-Chlorophenyl)-2-(methylamino)propan-1-one | Chlorine | nih.gov |

| Brephedrone (4-BMC) | 1-(4-Bromophenyl)-2-(methylamino)propan-1-one | Bromine | researchgate.net |

| 3-CMC | 1-(3-Chlorophenyl)-2-(methylamino)propan-1-one | Chlorine (meta position) | nih.gov |

The secondary amino group in this compound is a key site for chemical modification. Variations can involve changing the alkyl substituent or incorporating the nitrogen into a cyclic system. For example, analogues with an ethylamino group (e.g., bk-MDEA) or a dimethylamino group (e.g., bk-MDDMA) have been synthesized. researchgate.net The nitrogen atom can also be part of a pyrrolidine (B122466) ring, as seen in pyrovalerone and its derivatives. service.gov.uknih.gov

These modifications directly impact the reactivity of the molecule. The nitrogen atom's nucleophilicity is central to its chemical behavior, allowing it to participate in substitution reactions. evitachem.com The steric bulk around the nitrogen atom is a critical factor influencing reaction rates. The concept of "hindered amines," where the amino group is attached to a bulky carbon structure, is a well-established principle that affects reactivity. rsc.org The basicity of the amine, which is fundamental to its reactivity, can also be tuned by altering structural features, such as the distance between functional groups in polyamine compounds. rsc.org For analytical purposes, the amino group can be derivatized, for example, by reacting it with trifluoroacetic anhydride (B1165640), to make the resulting compound more amenable to identification by techniques like mass spectrometry. researchgate.net

Exploration of Positional and Stereoisomeric Forms

Isomerism plays a critical role in determining the chemical and biological properties of this compound analogues.

Positional Isomerism : This refers to compounds with the same molecular formula but different arrangements of functional groups. For example, this compound is a positional isomer of 2-(methylamino)propanal. Within the aromatic cathinone series, methcathinone (2-(methylamino)-1-phenylpropan-1-one) is a positional isomer of 1-(methylamino)-1-phenylpropan-2-one. service.gov.uk The placement of substituents on the aromatic ring also creates positional isomers, such as 3-fluoromethcathinone (B604977) (3-FMC) versus 4-fluoromethcathinone (4-FMC). nih.gov Synthetic chemists have explored these differences, for instance, by preparing 2,3-methylenedioxy substituted cathinones to compare their properties against the more common 3,4-isomers. researchgate.net

Stereoisomerism : The presence of a chiral center at the carbon alpha to the carbonyl group in most cathinone derivatives means they can exist as enantiomers (R and S forms). nih.gov These stereoisomers often exhibit different potencies and interactions in chiral environments. nih.gov The reduced form of the ketone, 1-(methylamino)propan-2-ol (B99262), also possesses a chiral center at the C2 position. a2bchem.comnih.gov Its individual enantiomers, such as (S)-1-(methylamino)propan-2-ol, are valuable chiral building blocks in asymmetric synthesis, for example, in the preparation of intermediates for duloxetine (B1670986). researchgate.net

Structure-Reactivity and Structure-Selectivity Relationships in Modified Compounds

The relationship between a molecule's structure and its resulting reactivity and selectivity (Structure-Activity Relationship or SAR) is a cornerstone of chemical design. For derivatives of this compound, several key structural features govern their behavior.

The β-keto group is a defining feature that significantly influences the electronic properties and reactivity of the cathinone class. nih.govservice.gov.uk SAR studies on related structures have yielded significant insights. For instance, in a series of N-aryl-propanamides, modifying the N-aryl substituent with large, bulky groups resulted in compounds that acted as selective openers of KATP potassium channels. acs.org Similarly, SAR studies of natural product-derived oxazoles led to the discovery of analogues with potent and highly selective activity against specific molecular subtypes of breast cancer cells. nih.gov

These principles extend beyond medicinal chemistry. In materials science, structure-property relationships are used to design novel solvents for CO2 capture. It was found that for amino alcohols, branching at the α-carbon relative to the amine group enhances kinetic rates, whereas positioning a hydroxyl group at the β-carbon facilitates desorption. rsc.org In neuropharmacology, a strong correlation exists between how cathinone derivatives inhibit dopamine (B1211576) and norepinephrine (B1679862) transporters, suggesting a conserved structure-activity relationship for these interactions. lookchem.com This ability to fine-tune a molecule's function by making precise structural changes underscores the importance of SAR in developing compounds with high reactivity for a desired process and high selectivity to avoid unwanted side reactions.

Role as a Precursor in Complex Organic Molecule Construction

The β-amino ketone scaffold, exemplified by this compound, is a valuable precursor in multi-step organic synthesis. Its functional groups—a nucleophilic secondary amine and an electrophilic ketone—allow for a variety of chemical transformations.

A prominent example of its utility is in the synthesis of the pharmaceutical duloxetine. The related β-amino ketone, 3-methylamino-1-(2-thienyl)-1-propanone, serves as a crucial intermediate. researchgate.netgoogle.com This ketone is subjected to an enantioselective reduction to produce the chiral amino alcohol, which is a key building block for the final active ingredient. google.com

The reduced form of the parent compound, 1-(methylamino)propan-2-ol, is itself a versatile precursor for fine chemicals, pharmaceuticals, and agrochemicals, participating in reactions such as acylation, alkylation, and condensation. a2bchem.com Analogues like 1-(phenylamino)propan-2-one are also employed as intermediates in the synthesis of more complex bioactive molecules. evitachem.com The general utility of the β-aminoketone structure is further demonstrated in the synthesis of naftifine (B1207962) analogues. mdpi.com The importance of the propan-2-one backbone is also seen in the synthesis of related compounds like MDMA, which proceeds through the analogue 1-(3',4'-methylenedioxyphenyl)-propan-2-one (MDP2P). google.com

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for the initial structural confirmation of 1-(methylamino)propan-2-one by providing detailed information about its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously determining the carbon-hydrogen framework of this compound.

¹H NMR: In proton NMR spectroscopy, characteristic signals are expected for the different types of protons present in the molecule. The methyl group adjacent to the ketone (C1) would typically appear as a singlet at approximately 2.1 ppm. The protons of the methyl group attached to the nitrogen (N-CH₃) are also expected to produce a singlet, likely around 2.4 ppm. The methylene (B1212753) protons (C3) adjacent to the amine would present as a singlet. The amine proton (NH) signal can be broad and its chemical shift is dependent on solvent and concentration.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. The carbonyl carbon (C2) is expected to have a chemical shift in the downfield region, characteristic of ketones. The methyl carbon of the acetyl group (C1) and the methyl carbon of the methylamino group will appear in the upfield region. The methylene carbon (C3) will have a distinct chemical shift influenced by the adjacent nitrogen atom.

A study on the related compound, 1-(4-bromophenyl)-2-(methylamino)propan-1-one, provides insights into the expected NMR data. researchgate.net

Table 1: Predicted NMR Data for this compound

| Atom | ¹H NMR (Predicted Chemical Shift, ppm) | ¹³C NMR (Predicted Chemical Shift, ppm) |

|---|---|---|

| C1-H₃ | ~2.1 (singlet) | ~30 |

| C2 (C=O) | - | ~208 |

| C3-H₂ | ~3.4 (singlet) | ~55 |

| N-H | Variable (broad) | - |

| N-CH₃ | ~2.4 (singlet) | ~36 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹. The N-H stretching vibration of the secondary amine would appear as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the methyl and methylene groups are expected in the 2800-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy can also be used to confirm the presence of these functional groups. The C=O stretch is typically a strong band in the Raman spectrum.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1700-1725 |

| N-H | Stretch | 3300-3500 |

| C-H (sp³) | Stretch | 2800-3000 |

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for assessing the purity of this compound and for separating it from related substances or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the separation and identification of volatile and semi-volatile compounds. It is a primary method for determining the purity of this compound and confirming its identity. unodc.org The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions. For instance, a major fragment ion observed for similar compounds is often at m/z 58, resulting from cleavage of the bond between the alpha and beta carbons relative to the amine. lgcstandards.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile compounds. For this compound, which is a chiral molecule, chiral HPLC is particularly important for determining its enantiomeric purity. researchgate.net This is crucial as different enantiomers can have different biological activities. Chiral stationary phases (CSPs) are used to separate the (R)- and (S)-enantiomers. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have been shown to be effective for the enantioseparation of related compounds. researchgate.net The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. scispace.com This technique is invaluable for confirming the molecular formula of this compound. The exact mass of this compound (C₄H₉NO) is calculated to be 87.0684 Da. nih.gov HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the identification of the compound. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound, which contains a secondary amine and a ketone functional group, derivatization is employed primarily to increase volatility and thermal stability for gas chromatography (GC), improve chromatographic peak shape, and enhance the response of specific detectors. rsc.orgjfda-online.com The choice of derivatizing agent depends on the target functional group and the analytical technique being used, most commonly GC-Mass Spectrometry (GC-MS).

Acylation of the Methylamino Group

Acylation is a widely used derivatization technique for primary and secondary amines. rsc.org It involves the introduction of an acyl group, which reduces the polarity of the amine, masks active hydrogens, and improves thermal stability. jfda-online.com This leads to better peak shapes and reduced tailing in GC analysis. For mass spectrometry, certain acylating agents, particularly those containing fluorine atoms, can produce characteristic fragmentation patterns and high-mass fragment ions, which aids in structural confirmation and enhances sensitivity. rsc.org

A comparative study of six different acylation reagents for the analysis of synthetic cathinones, including compounds structurally related to this compound, highlighted the effectiveness of this approach. rsc.org The reagents evaluated included perfluoroalkanoic anhydrides and standard alkyl anhydrides.

Table 1: Acylation Reagents for Derivatization of Cathinone-Related Compounds

| Derivatizing Agent | Abbreviation | Chemical Name | Key Advantages for GC-MS Analysis |

|---|---|---|---|

| Pentafluoropropionic Anhydride (B1165640) | PFPA | Pentafluoropropionic Anhydride | Produces stable derivatives with excellent chromatographic properties and high mass fragments. rsc.org |

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetic Anhydride | Commonly used, provides good volatility, but may sometimes result in less stable derivatives compared to PFPA. rsc.orgresearchgate.net |

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyric Anhydride | Similar to PFPA, yields derivatives with high molecular weight, useful for shifting peaks away from matrix interference. rsc.org |

| Acetic Anhydride | AA | Acetic Anhydride | A less reactive and less expensive option, forms acetyl derivatives. rsc.orgresearchgate.net |

| Propionic Anhydride | PA | Propionic Anhydride | Another alkyl anhydride option, provides a different mass shift compared to AA. rsc.org |

This table summarizes common acylation reagents and their utility in the GC-MS analysis of cathinone-like compounds based on published research findings. rsc.orgresearchgate.net

Chiral Derivatization for Enantiomeric Separation

Like many cathinone (B1664624) derivatives, molecules related to this compound can be chiral. Since enantiomers can exhibit different biological activities, their separation and individual quantification are often crucial. researchgate.netmdpi.com An indirect chiral separation method involves derivatization with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, non-chiral (achiral) chromatographic column. researchgate.netnih.govresearchgate.net

Several CDAs have been successfully used for the enantiomeric resolution of cathinone analogues.

Table 2: Chiral Derivatizing Agents (CDAs) for Cathinone Analogues

| Chiral Derivatizing Agent | Abbreviation | Application Notes |

|---|---|---|

| Trifluoroacetyl-l-prolyl chloride | L-TPC | Widely used for the indirect enantioseparation of cathinone and amphetamine derivatives via GC-MS. nih.govresearchgate.netrsc.org It reacts with the secondary amine to form diastereomeric amides. |

| (1R)-(-)-Menthylchloroformate | MCF | An effective CDA that converts cathinone enantiomers into diastereomeric carbamates, which are well-resolved on achiral GC columns. longdom.org |

This table presents selected chiral derivatizing agents used to separate enantiomers of cathinone-related compounds for analysis. nih.govresearchgate.netrsc.orglongdom.org

It is important to note that the keto-enol tautomerism inherent in the cathinone structure can sometimes lead to racemization during the derivatization procedure, which must be considered during method development. nih.gov

Application of Pharmaceutical Analytical Impurity (PAI) Standards in Method Development and Validation

Pharmaceutical Analytical Impurity (PAI) standards are highly purified chemical samples of specific impurities that are used as reference materials in the analysis of drug substances and products. alfa-chemistry.com These standards are critical for ensuring the quality, safety, and efficacy of pharmaceuticals by allowing for the precise identification and quantification of impurities. alfa-chemistry.comclearsynth.com In the context of analyzing this compound, which could be an intermediate or impurity in a synthesis process, PAI standards are indispensable for creating robust and reliable analytical methods.

Role of PAI Standards in Method Development

During the development of an analytical method, such as for High-Performance Liquid Chromatography (HPLC) or GC, PAI standards serve several foundational purposes:

Peak Identification and Specificity: A PAI standard provides a definitive reference for an impurity's retention time and/or mass spectrum, allowing for unambiguous peak identification in a complex chromatogram. usp.org This is the cornerstone of developing a specific method that can differentiate the main component from its impurities.

Demonstrating Separation: By spiking a sample with the PAI standard, analysts can challenge the chromatographic system to ensure baseline separation between the impurity and the main analyte peak, as well as other potential impurities. waters.com

Determining Relative Response Factors (RRF): Detectors may respond differently to the main analyte and an impurity. A PAI standard allows for the determination of the RRF, which is crucial for accurately quantifying the impurity when a calibration curve for the impurity itself is not used. usp.org

Role of PAI Standards in Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a regulatory requirement, and PAI standards are essential for evaluating several key validation parameters according to guidelines from bodies like the International Council for Harmonisation (ICH). clearsynth.compharmaffiliates.usnih.gov

Table 3: Use of PAI Standards in Analytical Method Validation

| Validation Parameter | Purpose | Application of PAI Standard |

|---|---|---|

| Specificity | To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities. | A solution containing the main analyte and known PAI standards is analyzed to demonstrate resolution between peaks. nih.gov |

| Accuracy | To determine the closeness of the test results to the true value. | The sample matrix is spiked with a known amount of the PAI standard at different concentration levels. The recovery of the standard is then calculated to establish the method's accuracy. nih.govnih.gov |

| Precision (Repeatability & Intermediate Precision) | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | A sample containing the impurity is repeatedly analyzed, or multiple samples are spiked with the PAI standard, to determine the relative standard deviation (%RSD) of the results. nih.govnih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | A dilution series of the PAI standard is prepared and analyzed to establish the concentration that meets predefined acceptance criteria for precision and accuracy. nih.govturkjps.org |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined by analyzing progressively more dilute solutions of the PAI standard and establishing the concentration at which the signal-to-noise ratio is typically 3:1. nih.govturkjps.org |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | A calibration curve is generated by analyzing a series of solutions of the PAI standard at different concentrations across a specified range. nih.govnih.gov |

This table outlines the critical role of Pharmaceutical Analytical Impurity (PAI) standards in validating key performance characteristics of an analytical method according to established guidelines. nih.govnih.govturkjps.org

By using well-characterized PAI standards for compounds like this compound, analytical laboratories can develop and validate highly reliable methods for quality control, stability testing, and process optimization, ensuring that impurity levels are accurately monitored and controlled. alfa-chemistry.comusp.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to elucidating the electronic and geometric characteristics of 1-(methylamino)propan-2-one. These methods model the molecule's behavior by solving approximations of the Schrödinger equation.

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure of molecules like this compound. By approximating the electron density, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can effectively model its electronic properties.

A key application of DFT is the calculation of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these orbitals are critical for predicting chemical reactivity. irjweb.com For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the methylamino group, indicating this is the center of its nucleophilicity. Conversely, the LUMO is anticipated to be centered on the carbonyl group, identifying it as the primary electrophilic site.

The energy gap between the HOMO and LUMO (ΔE) is a significant descriptor of chemical reactivity and stability. irjweb.comekb.eg A smaller gap generally implies higher reactivity. Computational studies on analogous β-ketoamines demonstrate how DFT is used to calculate these values, providing a quantitative measure of kinetic stability. ekb.eg Furthermore, DFT is employed to generate molecular electrostatic potential (MEP) surfaces, which visually represent the charge distribution and highlight the electron-rich (negative potential, typically around the carbonyl oxygen and amine nitrogen) and electron-poor (positive potential) regions of the molecule. d-nb.info

Table 1: Key Electronic Properties from DFT Calculations

| Property | Significance for this compound |

|---|---|

| HOMO Energy | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons (nucleophilicity). The nitrogen lone pair is the primary contributor. |

| LUMO Energy | Indicates the energy of the lowest-energy empty orbital; relates to the molecule's ability to accept electrons (electrophilicity). The C=O π* antibonding orbital is the main contributor. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Mulliken/NPA Charges | Quantifies the partial charge on each atom, confirming the electrophilic nature of the carbonyl carbon and the nucleophilic character of the nitrogen atom. |

| MEP Surface | Provides a visual map of electron density, identifying sites for electrophilic and nucleophilic attack. |

The structure of this compound is not static; it possesses significant conformational flexibility, primarily due to rotation around the C-C and C-N single bonds. Conformational analysis, performed using a range of computational methods, aims to identify the stable conformers and the energy barriers for interconversion.

Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide highly accurate energy calculations for different conformers. d-nb.info For closely related cathinones, MP2 and DFT studies have identified multiple low-energy conformations, revealing that the relative orientation of the amine and carbonyl groups is critical. d-nb.inforesearchgate.net These studies show that intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen can be a key stabilizing factor in certain conformations. ajchem-b.com

Semi-Empirical Methods: Methods like AM1 and PM3 offer a computationally less expensive alternative for preliminary conformational searches, allowing for the rapid scanning of the potential energy surface to identify possible stable geometries before refining with higher-level DFT or ab initio calculations. scirp.org

The conformational landscape is governed by a delicate balance of steric hindrance, electronic effects (like hyperconjugation), and dipole-dipole interactions. researchgate.net Computational studies on analogous compounds have successfully mapped the energetic profiles of rotation, calculating the transition state energies that represent the barriers to conformational change. d-nb.info

Molecular Modeling and Docking Simulations for Interaction Studies

While specific molecular docking studies for this compound are not extensively documented, the methodology is widely applied to its structural analogues, such as cathinone (B1664624), to predict and analyze interactions with biological macromolecules. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex.

These simulations are critical in medicinal chemistry and toxicology to understand how a small molecule might interact with a protein target. ontosight.ai For instance, docking studies of cathinone with cytochrome P450 (CYP) enzymes have been performed to elucidate its metabolic pathways. nih.gov Such studies provide detailed insights into:

Binding Affinity: A scoring function estimates the free energy of binding, indicating the strength of the interaction.

Binding Pose: The simulation identifies the most stable orientation of the ligand within the protein's active site.

Key Interactions: It details the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. A study on cathinone identified specific amino acid residues within CYP enzymes that are crucial for its binding. nih.gov

Given its structure, hypothetical docking studies for this compound would likely target monoamine transporters, which are implicated in the mechanism of action of related stimulant compounds.

Prediction of Chemical Reactivity and Catalytic Activity

Computational methods are instrumental in predicting the chemical reactivity of this compound, particularly its behavior as a base and a nucleophile, which are central to its potential use in organic synthesis.

The basicity of the methylamino group is a defining feature of the molecule's reactivity. In the gas phase, this intrinsic basicity can be quantified computationally.

Proton Affinity (PA): This is the negative of the enthalpy change for the gas-phase reaction of the molecule with a proton. wikipedia.org A higher PA value indicates stronger basicity.

Gas-Phase Basicity (GB): This is the negative of the Gibbs free energy change for the same reaction, thus incorporating entropic effects. nist.gov

Table 2: Concepts in Computational Basicity

| Basicity Scale | Definition | Relevance to this compound |

|---|---|---|

| Proton Affinity (PA) | Negative of the gas-phase protonation enthalpy. wikipedia.org | A fundamental, intrinsic measure of the nitrogen's basicity without solvent or steric effects. |

| Gas-Phase Basicity (GB) | Negative of the gas-phase protonation Gibbs free energy. nist.gov | Includes entropy, providing a more complete picture of gas-phase thermodynamic basicity. |

| Lewis Acid Affinity | Enthalpy/Gibbs free energy of adduct formation with a reference Lewis acid (e.g., BH₃, TMB). researchgate.net | Accounts for steric hindrance around the nitrogen base, offering a better prediction of nucleophilic strength in catalytic reactions. |

The nucleophilic character of the secondary amine in this compound is modulated by a combination of electronic and steric factors. Computational analysis is essential to disentangle and quantify these effects.

Electronic Effects: The primary electronic influence is the electron-withdrawing effect of the adjacent ketone group (a -I effect). This effect reduces the electron density on the nitrogen atom, making it a weaker nucleophile than a comparable alkylamine without the ketone functionality. Computational modeling can quantify this through Natural Bond Orbital (NBO) analysis. researchgate.netacs.org NBO analysis provides detailed information on charge distribution and orbital interactions, such as the delocalization of the nitrogen's lone pair towards the carbonyl group, which can be described as a form of orbital hybridization or partial double bond character. numberanalytics.com

Steric Effects: The accessibility of the nitrogen's lone pair is hindered by the adjacent methyl group and the rest of the propane (B168953) backbone. The steric bulk around a nucleophilic center can significantly impact reaction rates. researchgate.net Computational tools can quantify this hindrance using steric parameters like Sterimol values, which are calculated from the molecule's 3D geometry. acs.org For organocatalysts, severe steric hindrance at the nitrogen center can render the catalyst ineffective, a factor that computational scales of Lewis basicity attempt to capture. researchgate.net

Investigation of Reaction Mechanisms through Computational Simulation

Computational simulations are instrumental in elucidating the complex pathways of chemical reactions. By modeling the interactions between atoms and electrons, researchers can map out the energetic landscapes of reactions, identifying transition states and intermediates that are often difficult to observe experimentally.

The calculation of free energy profiles is a cornerstone of computational reaction mechanism studies. These profiles illustrate the change in Gibbs free energy as a reaction progresses from reactants to products, allowing for the determination of activation energies and reaction rates. High-level quantum mechanical methods are employed to achieve accurate energy predictions.

For reactions involving amine compounds, various computational models are utilized. The CBS-QB3 composite method, for instance, has proven effective in accurately calculating the gas-phase basicity of amines, which is crucial for understanding their nucleophilic activity. researchgate.net For more complex reactions in solution, methods like the ωB97XD functional combined with a large basis set (e.g., 6-311+G(d,p)) are used to describe reaction mechanisms, including those with multiple steps like intramolecular nucleophilic attack, proton transfer, and bond cleavage. researchgate.net

In a study of amide bond cleavage assisted by an intramolecular amine, the activation free energy was computed to be 20.5 kcal/mol, which showed good agreement with the experimental value of 24.8 kcal/mol. researchgate.net Such calculations can also account for the influence of solvent molecules; for example, including a water molecule to assist in the reaction was found to increase the activation free energy, indicating a less favorable pathway. researchgate.netresearchgate.net These computational approaches allow for a detailed analysis of various potential mechanisms, ultimately identifying the most favorable pathway. researchgate.net

Table 1: Computational Methods for Reaction Mechanism Analysis

| Method/Technique | Application | Insights Gained |

|---|---|---|

| CBS-QB3 | Calculation of gas-phase Lewis and Brønsted basicity of amines. researchgate.net | Predicts catalytic activity by accounting for steric and electronic effects. researchgate.net |

| DFT (e.g., ωB97XD) | Mapping multi-step reaction mechanisms, including bond cleavage and formation. researchgate.net | Determination of the most favorable reaction pathway and calculation of activation free energies. researchgate.net |

| PCM | Simulation of solvent effects on reaction pathways. | Understanding how the reaction environment influences thermodynamic stability and kinetics. |

| IRC Analysis | Tracing the reaction path from transition state to reactants and products. researchgate.net | Confirmation that a calculated transition state correctly connects the intended reactant and product. researchgate.net |

The structural motif of this compound is closely related to β-amino alcohols, which are known to form cyclic aziridinium (B1262131) ions. These reactive intermediates are central to various synthetic transformations. Computational studies have been essential in understanding the formation and subsequent ring-opening of these three-membered rings. rsc.org

Theoretical investigations, often using Density Functional Theory (DFT), can model the intramolecular cyclization of a β-haloamine (derivable from the corresponding β-amino alcohol) to form the aziridinium ion. rsc.orgnih.gov These calculations provide the structure and stability of the aziridinium ion itself. rsc.org

Furthermore, computational chemistry is used to predict the regioselectivity of the nucleophilic attack that opens the aziridinium ring. The ring can be opened at either the less substituted or more substituted carbon atom. By calculating the transition state energies and the thermodynamic stabilities of the potential products, researchers can predict the major regioisomer. For example, in one study, the reaction of an aziridinium ion with nitrogen nucleophiles like azide (B81097) and n-propylamine was calculated to be thermodynamically controlled, favoring attack at the more hindered carbon to yield the more stable product. rsc.org In contrast, attack by a sterically hindered thiolate was found to be kinetically controlled. rsc.org

Table 2: Calculated Energy Differences (ΔE) for Regioisomers from Aziridinium Ion Ring Opening

| Nucleophile | Product Pair | Calculated ΔE (kcal/mol) | Favored Product Type |

|---|---|---|---|

| n-Propyl Thiol | (S)-9ae / (R)-10ae | 3.41 | Thermodynamic |

| n-Propyl Amine | (S)-9ad / (R)-10ad | 5.28 | Thermodynamic |

| Water | (R)-9af / (S)-10af | 5.65 | Thermodynamic |

| Methanol | (R)-9ag / (S)-10ag | 3.96 | Thermodynamic |

Data derived from computational studies on the ring opening of an N,N-dibenzylated aziridinium ion, illustrating the thermodynamic preference for one regioisomer over another. rsc.org

Virtual Screening and Rational Design of Novel Compounds

The core structure of this compound, a β-ketoamine, serves as a valuable scaffold for the design of new, more complex molecules with specific biological activities. Computational techniques like virtual screening and rational design are pivotal in this discovery process.

Virtual Screening involves the computational assessment of large libraries of chemical structures to identify those most likely to bind to a biological target, such as an enzyme or receptor. The this compound scaffold could be used as a starting point or a fragment in the generation of such libraries. For instance, a virtual screening of a compound library led to the identification of novel indole (B1671886) derivatives as potent inhibitors of M. tuberculosis DNA gyrase. nih.gov In another study, virtual screening was used to find potential inhibitors of the M. tuberculosis GlgE enzyme, followed by a de novo design evolution to generate derivatives with even better predicted binding energies. actascientific.com

Rational Design is a more targeted approach where a compound's structure is systematically modified to improve its interaction with a target and enhance its desired properties. mdpi.comresearchgate.net The functional groups of this compound—the ketone and the secondary amine—provide clear handles for chemical modification. Structure-activity relationship (SAR) studies, guided by computational modeling, explore how changes to the scaffold affect biological activity. acs.org For example, in the development of inhibitors for the Plk1 PBD protein, a 1-thioxo-2,4-dihydro- researchgate.netresearchgate.nettriazolo[4,3-a]quinazolin-5(1H)-one scaffold was systematically modified. acs.org Simplifying a side chain by removing a terminal phenyl ring unexpectedly improved the potency, suggesting a size restriction in the binding pocket that was identified through the design process. acs.org

Table 3: Examples of Rational Design Based on Scaffolds

| Scaffold | Target | Modification Strategy | Outcome |

|---|---|---|---|

| 1-Thioxo-quinazolinone acs.org | Plk1 PBD | Systematic modification of side-chain length and composition. acs.org | Identified inhibitors with >10-fold higher activity. acs.org |

| Indole derivative nih.gov | DNA Gyrase | Modification of a hydroxyalkyl amine substituent. nih.gov | Improved IC₅₀ and MIC values compared to the parent compound. nih.gov |

Role As a Chemical Building Block and Industrial Relevance

Intermediate in Fine Chemical Synthesis

As a precursor in fine chemical synthesis, 1-(methylamino)propan-2-one is noted for its ability to undergo multiple types of reactions, making it a valuable tool for synthetic organic chemists. The presence of an electrophilic ketone and a nucleophilic secondary amine within the same molecule creates unique reactivity patterns. dntb.gov.ua This allows for its strategic incorporation into more complex molecular architectures.

Key chemical transformations involving this compound include:

Oxidation: The compound can be oxidized, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group into a hydroxyl group, yielding alcohols such as 1-(methylamino)propan-2-ol (B99262), or further reduce the compound to other amines. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for this reduction.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, allowing for its replacement by other functional groups to create a variety of derivatives.

Table 1: Summary of Key Reactions of this compound

| Reaction Type | Reagent Examples | Product Class |

| Oxidation | Potassium permanganate | Ketones, Carboxylic acids |

| Reduction | Sodium borohydride (B1222165), Palladium on carbon (Pd/C) | Alcohols, Amines |

| Substitution | Alkyl halides, Acyl chlorides | Substituted amines |

This table is based on general reactions for this class of compounds.

Precursor to Key Pharmaceutical Intermediates (e.g., Duloxetine (B1670986) Precursors)

The utility of this compound is particularly evident in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). A notable example is its role in the production of precursors for Duloxetine, an antidepressant medication.

The compound is used to synthesize intermediates like (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol, which is a penultimate precursor to Duloxetine. researchgate.netresearchgate.net The synthesis often involves the asymmetric reduction of a corresponding β-amino ketone. For instance, the enantioselective reduction of a ketone precursor is a critical step to obtain the required chiral alcohol intermediate. researchgate.net Various strategies, including chemoenzymatic methods and catalytic hydrogenation, have been developed to produce these chiral amino alcohols with high enantiomeric purity, which is crucial for the final drug's efficacy. researchgate.net The synthesis of the related intermediate, 3-(dimethylamino)-1-(2-thienyl)propan-1-one, is achieved through a Mannich reaction, highlighting the industrial importance of this reaction type for creating duloxetine precursors. researchgate.net

Applications in Materials Science Research (e.g., Polymer Chemistry)

While direct applications of this compound in materials science are not extensively documented, its structural class, β-ketoamines, plays a significant role in this field. β-ketoamine ligands are valued for their ability to coordinate with various metal atoms. mdpi.com

Polymerization Catalysis: Research has shown that metal complexes incorporating β-ketoamine ligands are effective catalysts for olefin polymerization. mdpi.com Specifically, titanium, nickel, and cobalt complexes with β-ketoamine ligands have been synthesized and, when activated with an appropriate cocatalyst like methylaluminoxane (B55162) (MAO), they catalyze the polymerization of olefins such as ethylene (B1197577) and norbornene. dntb.gov.uamdpi.com The steric and electronic properties of the β-ketoamine ligand can be modified, which in turn influences the catalytic activity and the microstructure of the resulting polymers. mdpi.com For example, copolymers of ethylene and norbornene produced with these catalysts can have high glass transition temperatures (Tg), making them potentially useful in advanced material applications. mdpi.com

Catalytic Applications in Diverse Organic Transformations

The β-ketoamine scaffold of this compound makes it and its derivatives valuable in the field of catalysis, primarily as ligands for transition metal catalysts. As discussed previously, β-ketoamine complexes of titanium, nickel, and cobalt are used to catalyze polymerization reactions. dntb.gov.uamdpi.com The N,O-chelating nature of these ligands helps to stabilize the metal center and influence the outcome of the catalytic cycle. dntb.gov.ua

Furthermore, this compound is itself a product of one of the most significant carbon-carbon bond-forming reactions in organic synthesis: the Mannich reaction. tandfonline.com This reaction typically involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine, such as methylamine (B109427). tandfonline.comresearchgate.net The development of catalytic versions of the Mannich reaction is a major area of research. A wide range of catalysts, from simple acids and bases to complex chiral metal catalysts, have been developed to improve the efficiency, yield, and stereoselectivity of the reaction to produce β-amino ketones. tandfonline.comrsc.org For example, ZnO nanoparticles and Zn-ProPhenol complexes have been shown to be effective catalysts for three-component Mannich reactions. rsc.org

Industrial Synthesis Optimization and Scale-Up Methodologies